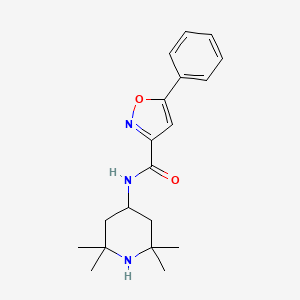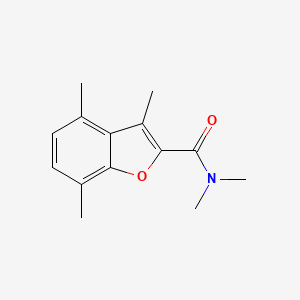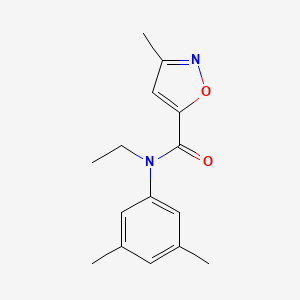![molecular formula C14H20N4O2 B7547706 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea is a chemical compound that has been synthesized for scientific research purposes. It is commonly used in the field of medicinal chemistry to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea has a wide range of scientific research applications. It is commonly used as a tool compound to study the mechanism of action of various drugs that target protein kinases. It has been shown to inhibit the activity of several protein kinases, including Aurora A, Aurora B, and FLT3. It is also used in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea involves the inhibition of protein kinases. Protein kinases are enzymes that play a key role in cell signaling and regulation. They are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of protein kinases, 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects and can modulate the immune system. Additionally, it has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea in lab experiments is that it is a highly specific inhibitor of protein kinases. This allows researchers to study the effects of inhibiting specific protein kinases on cellular processes. However, one limitation is that it may not be suitable for in vivo studies due to its low solubility and poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research involving 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea. One direction is to develop new analogs of the compound with improved pharmacokinetic properties and better solubility. Another direction is to study the effects of the compound on other cellular processes, such as autophagy and DNA damage response. Additionally, the compound can be used in combination with other drugs to enhance their therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
In conclusion, 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea is a useful tool compound for studying the mechanism of action of protein kinases and developing new drugs for the treatment of various diseases. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a promising compound for scientific research.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea involves several steps. The starting material is 2-morpholin-4-ylpyridine, which is reacted with cyclopropyl isocyanate to form the corresponding urea derivative. The final product is obtained by treating the urea derivative with a base such as potassium carbonate. The overall yield of the synthesis process is around 50%.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-14(17-12-3-4-12)16-10-11-2-1-5-15-13(11)18-6-8-20-9-7-18/h1-2,5,12H,3-4,6-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLSVJKGAGOPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547636.png)

![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)

![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
